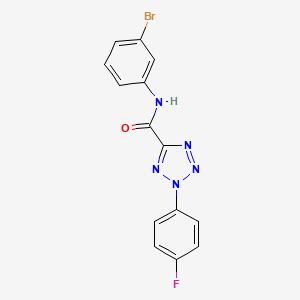
N-(3-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrazole ring, followed by the addition of the phenyl groups through a process like electrophilic aromatic substitution. The bromine and fluorine atoms would likely be added through halogenation reactions. The carboxamide group could be added through a reaction like amide coupling .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar tetrazole ring and the phenyl rings. The electronegative halogen atoms (bromine and fluorine) would create areas of high electron density, and the polar carboxamide group could form hydrogen bonds with other molecules .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The halogens could be replaced through nucleophilic aromatic substitution reactions. The compound could also participate in acid-base reactions involving the tetrazole ring or the carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the halogens and the carboxamide group would likely make it relatively polar, affecting its solubility and reactivity .科学的研究の応用
Radiotracer Synthesis for PET Imaging
Katoch-Rouse and Horti (2003) demonstrated the synthesis of radiolabeled compounds including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, ([18F] NIDA-42033), through nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. This synthesis is significant for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) imaging. The specific radioactivity and radiochemical purity of these compounds were highly suitable for PET applications (Katoch-Rouse & Horti, 2003).
Antiallergic Activity
Ford et al. (1986) investigated the synthesis and antiallergic activity of a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides. They established a relationship between structure and antiallergic activity, focusing on potent derivatives. This research highlights the application of similar chemical structures in the development of antiallergic drugs (Ford et al., 1986).
Inhibition of Dihydroorotate Dehydrogenase
Knecht and Löffler (1998) demonstrated the inhibitory effects of isoxazol derivatives like leflunomide on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine nucleotide synthesis. This study provides insights into the potential applications of related compounds in immunosuppressive therapy and the treatment of rheumatic diseases (Knecht & Löffler, 1998).
Antitumor Activity
Stevens et al. (1984) explored the antitumor properties of imidazotetrazines, focusing on compounds like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one. This research contributes to understanding the potential use of related chemical structures in developing antitumor agents (Stevens et al., 1984).
Fluorescence Applications in Analytical Chemistry
Narita and Kitagawa (1989) synthesized highly sensitive fluorescence derivatization reagents for carboxylic acids, which have applications in high-performance liquid chromatography (HPLC). This work is relevant for developing sensitive detection methods for various compounds in analytical chemistry (Narita & Kitagawa, 1989).
Development of Fluorescence Sensors
Kiani et al. (2020) developed a carboxamide-based off–on switch fluorescence sensor for metal ions like Hg2+, Zn2+, and Cd2+. This innovation has potential applications in environmental monitoring and medical diagnostics (Kiani et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-bromophenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN5O/c15-9-2-1-3-11(8-9)17-14(22)13-18-20-21(19-13)12-6-4-10(16)5-7-12/h1-8H,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYKDUWRQOSYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2925803.png)
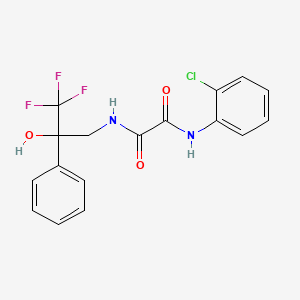

![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2925809.png)
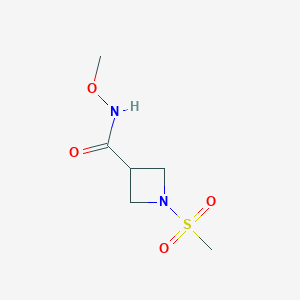
![N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2925812.png)

![7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925814.png)
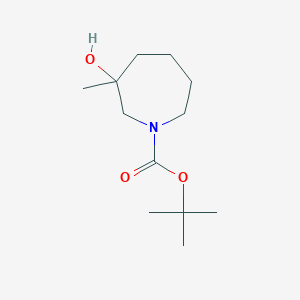

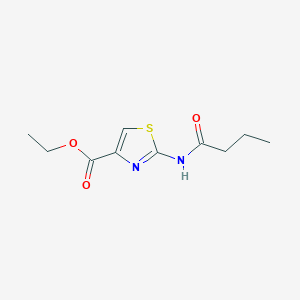
![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)
![2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2925823.png)
![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)